N-(2-aminoethyl)ethenesulfonamide
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Overview
Description
N-(2-aminoethyl)ethenesulfonamide is a chemical compound with the molecular formula C4H10N2O2S It is characterized by the presence of an aminoethyl group attached to an ethenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminoethyl)ethenesulfonamide typically involves the reaction of ethenesulfonyl chloride with ethylenediamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as distillation or crystallization to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)ethenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ethenesulfonamide moiety can be reduced to form ethanesulfonamide.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are employed under basic conditions
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Ethanesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-(2-aminoethyl)ethenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)ethenesulfonamide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the ethenesulfonamide moiety can interact with enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-(2-aminoethyl)ethanesulfonamide: Similar structure but with an ethanesulfonamide moiety instead of ethenesulfonamide.
4-(2-aminoethyl)benzenesulfonamide: Contains a benzene ring instead of an ethenesulfonamide moiety
Uniqueness
N-(2-aminoethyl)ethenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C4H10N2O2S |
---|---|
Molecular Weight |
150.20 g/mol |
IUPAC Name |
N-(2-aminoethyl)ethenesulfonamide |
InChI |
InChI=1S/C4H10N2O2S/c1-2-9(7,8)6-4-3-5/h2,6H,1,3-5H2 |
InChI Key |
FFIXDLZYTYBPOL-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)NCCN |
Origin of Product |
United States |
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